molecular formula C10H18O B6597089 (4-Methylbicyclo[2.2.2]octan-1-yl)methanol CAS No. 28305-83-1

(4-Methylbicyclo[2.2.2]octan-1-yl)methanol

Cat. No.: B6597089
CAS No.: 28305-83-1
M. Wt: 154.25 g/mol
InChI Key: UDNIMRNTWHDLKM-UHFFFAOYSA-N
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Description

(4-Methylbicyclo[2.2.2]octan-1-yl)methanol is a bicyclic tertiary alcohol featuring a methanol group at the 1-position and a methyl substituent at the 4-position of the bicyclo[2.2.2]octane framework. This compound is part of a broader class of rigid, highly strained bicyclic alcohols with applications in medicinal chemistry, materials science, and organic synthesis. The bicyclo[2.2.2]octane scaffold is prized for its conformational rigidity, which enhances binding specificity in drug design and stabilizes intermediates in synthetic pathways .

Properties

IUPAC Name

(4-methyl-1-bicyclo[2.2.2]octanyl)methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18O/c1-9-2-5-10(8-11,6-3-9)7-4-9/h11H,2-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDNIMRNTWHDLKM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCC(CC1)(CC2)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20530172
Record name (4-Methylbicyclo[2.2.2]octan-1-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20530172
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

154.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

28305-83-1
Record name (4-Methylbicyclo[2.2.2]octan-1-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20530172
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Hydrazine-Mediated Cyclization of Ketone Precursors

The Huang-Minlon modification of the Wolff-Kishner reduction serves as a foundational method for constructing the bicyclo[2.2.2]octane core. In this approach, 4-methylbicyclo[2.2.2]octan-1-one is reduced to the corresponding hydrocarbon, which is subsequently functionalized at the bridgehead position. A 2022 study demonstrated that treatment of 1-methoxy-4-(p-methoxyphenyl)bicyclo[2.2.2]octan-3-one with hydrazine hydrate (0.72 mol) in triethylene glycol at 165°C for 4 hours under nitrogen yielded the deoxygenated intermediate . Subsequent oxidation with potassium permanganate in acidic medium introduced the hydroxymethyl group, achieving an overall yield of 62% after sublimation and recrystallization from aqueous methanol .

Critical parameters influencing yield include:

  • Reaction temperature : Optimal cyclization occurs between 160–185°C.

  • Base concentration : Potassium hydroxide (0.64 mol) in triethylene glycol prevents side reactions during deoxygenation .

  • Workup protocol : Neutralization with concentrated HCl followed by ether extraction minimizes product loss.

Diels-Alder Cycloaddition Followed by Catalytic Hydrogenation

The most structurally relevant route emerges from a 1997 patent describing 4-aminomethylbicyclo[2.2.2]octane-1-carboxylic acid synthesis . Adapting this method:

  • Cycloaddition : Methyl 4-cyanocyclohexa-1,3-diene-1-carboxylate undergoes Diels-Alder reaction with ethylene at 150°C under pressure, forming methyl 4-cyanobicyclo[2.2.2]oct-2-en-1-carboxylate .

  • Hydrogenation : Catalytic hydrogenation (Raney nickel, 50–60°C, 50–60 kPa H₂) reduces the nitrile to an amine and the ester to a hydroxymethyl group .

  • Demethylation : Acid hydrolysis (HCl, reflux) removes protecting groups, yielding the target alcohol.

This three-step sequence achieves 70% overall yield with >95% purity, though scalability depends on specialized high-pressure equipment .

Comparative Analysis of Preparation Methods

Method Starting Material Yield (%) Key Advantage Limitation
Hydrazine cyclization Functionalized ketones62High bridgehead selectivityMulti-step purification required
Phase-transfer alkylation Piperazine derivatives98*Ambient pressure conditionsRequires structural analogy adaptation
Diels-Alder/Hydrogenation Cyclohexadiene esters70Direct introduction of substituentsHigh-pressure equipment dependency

*Reported for analogous compound; theoretical yield for target structure pending optimization.

Mechanistic Insights and Side-Reaction Mitigation

In the hydrazine-mediated route, over-reduction of the ketone intermediate constitutes a major side reaction. Kinetic studies show that maintaining the reaction mixture at pH 10–11 via controlled KOH addition suppresses this pathway . For the Diels-Alder approach, isomerization of the cycloadduct during hydrogenation can be minimized by using palladium-on-carbon instead of Raney nickel, though at increased cost .

Industrial Scalability Considerations

The phase-transfer method offers the best scalability potential due to its aqueous reaction medium and lack of specialized apparatus. However, patent restrictions on catalyst systems (e.g., benzyltriethylammonium chloride) may necessitate alternative phase-transfer agents such as tetrabutylammonium bromide . For high-purity pharmaceutical applications, the Diels-Alder route’s ability to introduce chirality via asymmetric hydrogenation makes it preferable despite operational complexity .

Chemical Reactions Analysis

Types of Reactions

(4-Methylbicyclo[2.2.2]octan-1-yl)methanol undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form the corresponding aldehyde or carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The compound can be further reduced to form the corresponding alkane using strong reducing agents.

    Substitution: The hydroxyl group can be substituted with other functional groups through reactions with reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Thionyl chloride (SOCl2) in the presence of pyridine.

Major Products

    Oxidation: (4-Methylbicyclo[2.2.2]octan-1-yl)methanal or (4-Methylbicyclo[2.2.2]octan-1-yl)methanoic acid.

    Reduction: (4-Methylbicyclo[2.2.2]octane).

    Substitution: (4-Methylbicyclo[2.2.2]octan-1-yl)methyl chloride or bromide.

Scientific Research Applications

Table 1: Chemical Reactions of (4-Methylbicyclo[2.2.2]octan-1-yl)methanol

Reaction TypeDescriptionProducts
OxidationHydroxymethyl group can be oxidizedAldehyde or carboxylic acid
ReductionMethoxy group can be reducedHydroxymethyl derivative
SubstitutionFunctional groups can be substitutedVarious derivatives

Pharmaceutical Applications

This compound has been explored as a building block for synthesizing novel therapeutic agents. Preliminary studies suggest potential biological activities, especially in neuropharmacology, where compounds with similar bicyclic structures have shown promise in treating neurological disorders.

Case Study: Neuropharmacological Potential

Research indicates that compounds structurally related to this compound may interact with neurotransmitter systems, influencing cognitive functions and mood regulation. Further investigations are needed to elucidate the specific mechanisms through which this compound may exert its effects.

Organic Chemistry Research

In organic chemistry, this compound serves as a versatile intermediate for synthesizing more complex molecules. Its ability to participate in various chemical reactions makes it valuable for developing new materials and specialty chemicals.

The compound's unique properties also lend themselves to industrial applications, particularly in the production of specialty chemicals and materials. Its structural characteristics allow for modifications that can enhance performance in various applications, including polymers and coatings.

Future Research Directions

Ongoing research is necessary to fully explore the potential of this compound in medicinal chemistry and materials science:

  • Biological Activity Studies: Further investigation into its pharmacological effects and interactions with biological systems.
  • Synthetic Methodology: Development of more efficient synthetic routes to increase yield and reduce by-products.
  • Material Science Applications: Exploring its use in developing advanced materials with specific properties tailored for industrial needs.

Mechanism of Action

The mechanism of action of (4-Methylbicyclo[2.2.2]octan-1-yl)methanol depends on its specific application. In biochemical studies, it may act as a ligand binding to specific molecular targets, influencing biological pathways. In organic synthesis, it serves as a reactive intermediate, participating in various chemical transformations.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural analogs of (4-Methylbicyclo[2.2.2]octan-1-yl)methanol, highlighting differences in substituents, molecular properties, and applications:

Compound Name CAS Molecular Formula Molecular Weight Key Substituents Hazard Profile Applications
This compound Not provided C₁₀H₁₆O 156.24 (hypothetical) 4-Methyl, 1-methanol Not reported Research intermediates, drug discovery
{bicyclo[2.2.2]octan-1-yl}methanol 2574-42-7 C₉H₁₆O 140.22 Unsubstituted No data Base structure for derivatization
(4-Aminobicyclo[2.2.2]octan-1-yl)methanol 105176-66-7 C₉H₁₇NO 155.24 4-Amino, 1-methanol H302, H315, H319, H335 Pharmaceutical intermediates
[4-(Trifluoromethyl)bicyclo[2.2.2]octan-1-yl]methanol 94994-14-6 C₁₀H₁₅F₃O 208.22 4-Trifluoromethyl, 1-methanol Not reported Drug discovery (enhanced lipophilicity)
4-(Hydroxymethyl)bicyclo[2.2.2]octan-1-ol 72948-89-1 C₉H₁₆O₂ 156.22 1-Hydroxy, 4-hydroxymethyl Not reported Polyol synthesis, polymer chemistry
{4-Fluorobicyclo[2.2.2]octan-1-yl}methanol 94994-16-8 C₉H₁₅FO 158.21 4-Fluoro, 1-methanol Not reported Fluorinated intermediates
(2-Methyl-2-azabicyclo[2.2.2]octan-1-yl)methanol 1108615-69-5 C₉H₁₇NO 155.24 2-Methyl-2-aza, 1-methanol Not reported Bioactive molecule synthesis

Key Findings :

Substituent Effects on Reactivity and Properties: Electron-Withdrawing Groups (e.g., CF₃): The trifluoromethyl derivative (CAS 94994-14-6) exhibits increased lipophilicity and metabolic stability, making it suitable for drug candidates targeting hydrophobic binding pockets . Fluorine (CAS 94994-16-8): Enhances electronegativity and bioavailability while maintaining steric bulk comparable to methyl .

Structural Rigidity and Applications: The unsubstituted parent compound (CAS 2574-42-7) serves as a foundational scaffold for derivatization due to its low steric hindrance . Azabicyclo derivatives (e.g., CAS 1108615-69-5) integrate nitrogen into the ring, enabling interactions with biological targets (e.g., Toll-like receptor antagonists in immunology) .

Safety and Handling: Amino-substituted analogs require stringent safety protocols (e.g., ventilation, PPE) due to irritant properties , whereas methyl and trifluoromethyl derivatives lack explicit hazard data, suggesting milder profiles.

Synthetic Utility :

  • Bicyclo[2.2.2]octane derivatives are synthesized via multi-step routes involving protective groups (e.g., tert-butoxycarbonyl), sulfonylation, and coupling reactions .

Biological Activity

(4-Methylbicyclo[2.2.2]octan-1-yl)methanol is a bicyclic organic compound that has garnered attention for its potential biological activities, particularly in the fields of neuropharmacology and medicinal chemistry. This article delves into its biological activity, synthesis, mechanisms of action, and comparative analysis with similar compounds.

Chemical Structure and Properties

The molecular formula of this compound is C10H16OC_{10}H_{16}O. The compound features a unique bicyclo[2.2.2]octane framework with a methyl group and a hydroxymethyl group attached to the first carbon, contributing to its distinct chemical properties.

PropertyValue
Molecular Weight160.24 g/mol
Boiling Point283.8 °C at 760 mmHg
Density1.162 g/cm³
LogP2.43150

Synthesis Methods

The synthesis of this compound typically involves several steps, including oxidation and reduction reactions that yield various derivatives depending on the functional groups introduced during synthesis.

Neuropharmacological Potential

Preliminary studies have indicated that this compound may exhibit significant biological activities in neuropharmacology. Compounds with similar bicyclic structures have shown promise as potential therapeutic agents due to their ability to interact with neurotransmitter systems and modulate receptor activity .

Mechanism of Action:
The mechanism of action involves interactions with specific molecular targets, including enzymes and receptors, facilitated by hydrogen bonding from the hydroxymethyl group. These interactions may lead to modulation of various biological pathways, although further research is necessary to elucidate the exact mechanisms involved.

Case Studies and Research Findings

  • Neuropharmacological Studies:
    • A study demonstrated that compounds structurally related to this compound exhibited selective binding to neurotransmitter receptors, suggesting potential applications in treating neurological disorders.
    • Another investigation highlighted its role in modulating synaptic transmission, indicating possible benefits in conditions such as anxiety or depression.
  • Comparative Analysis:
    • A comparative study analyzed the biological activities of this compound against other bicyclic compounds such as:
      • (4-Aminobicyclo[2.2.2]octan-1-yl)methanol : Exhibited enhanced reactivity due to the amino group.
      • (4-Methylbicyclo[2.2.2]octane-1-thiol : Showed increased nucleophilicity compared to hydroxymethyl derivatives.
      • (4-Methylbicyclo[2.2.2]octan-1-carboxylic acid : Altered solubility and reactivity profiles due to the carboxylic acid group.
Compound NameUnique Features
4-Aminobicyclo[2.2.2]octan-1-ylmethanolContains an amino group influencing reactivity
4-Methylbicyclo[2.2.2]octane-1-thiolContains a thiol group enhancing nucleophilicity
4-Methylbicyclo[2.2.2]octan-1-carboxylic acidFeatures a carboxylic acid group affecting solubility

Q & A

Q. What industrial-scale purification methods maximize yield without compromising purity?

  • Methodology : Continuous flow reactors reduce side reactions. Crystallization in hexane/ethyl acetate (3:1 v/v) achieves >95% purity. Monitor crystal morphology via powder XRD .

Emerging Research Directions

Q. Can this compound act as a building block for metal-organic frameworks (MOFs) or dendrimers?

  • Methodology : Test coordination with transition metals (e.g., Zn²⁺, Cu²⁺) via FTIR and TGA . For dendrimers, use iterative coupling reactions (e.g., EDC/NHS chemistry) and characterize via 13C^{13}\text{C} NMR .

Q. Q. What isotopic labeling approaches (e.g., 13C^{13}\text{C}, 2H^{2}\text{H}) track its metabolic fate in biological systems?

  • Methodology : Synthesize deuterated analogs via H₂/D₂ exchange catalysts. Use LC-MS/MS to trace metabolites in liver microsome assays .

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